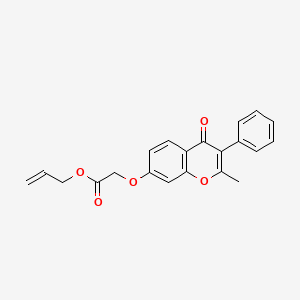

Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate

Descripción general

Descripción

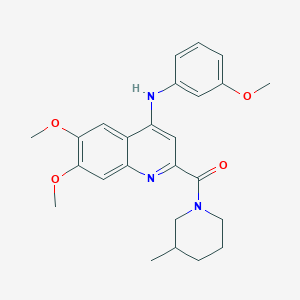

Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate is a chemical compound with the CAS Number: 194668-38-7 . It has a molecular weight of 303.36 . The compound is typically stored at room temperature and appears as a white to yellow solid .

Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 4-[(5-cyano-2-pyridinyl)oxy]-1-piperidinecarboxylate . Its InChI Code is 1S/C16H21N3O3/c1-16(2,3)22-15(20)19-8-6-13(7-9-19)21-14-5-4-12(10-17)11-18-14/h4-5,11,13H,6-9H2,1-3H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 303.36 . It is a white to yellow solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources .Aplicaciones Científicas De Investigación

- Crizotinib Intermediate : Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate serves as an essential intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in treating certain cancers .

- Vandetanib Intermediate : This compound is a key intermediate in the synthesis of vandetanib, a drug used for the treatment of thyroid cancer and non-small cell lung cancer. It plays a crucial role in the formation of vandetanib’s structure .

- Piperazine Derivatives : Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate, along with other piperidine derivatives, serves as a building block for synthesizing various organic compounds. These include amides, sulphonamides, and Mannich bases, which find applications in diverse fields .

- Intermediate for 1H-Indazole Compounds : The compound is also used as an intermediate in the synthesis of 1H-indazole derivatives. These derivatives have various applications, including pharmaceuticals and agrochemicals .

Medicinal Chemistry and Drug Development

Vandetanib Synthesis

Building Blocks for Organic Synthesis

1H-Indazole Derivatives

Safety and Hazards

The safety information indicates that this compound may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) . The Material Safety Data Sheet (MSDS) provides more detailed safety information .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 4-(5-cyanopyridin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-8-6-13(7-9-19)21-14-5-4-12(10-17)11-18-14/h4-5,11,13H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFLLMBRVSEWQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2701373.png)

![3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2701374.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2701375.png)

![2-Methyl-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2701379.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2701380.png)

![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/no-structure.png)

![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701390.png)

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2701393.png)